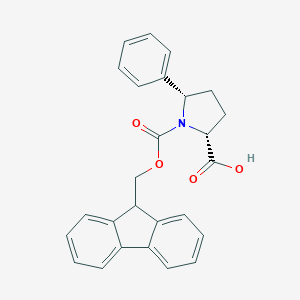

Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid

Description

Properties

IUPAC Name |

(2R,5S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-5-phenylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23NO4/c28-25(29)24-15-14-23(17-8-2-1-3-9-17)27(24)26(30)31-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-24H,14-16H2,(H,28,29)/t23-,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEEBFSSXASHKSF-BJKOFHAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1C2=CC=CC=C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](N([C@@H]1C2=CC=CC=C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70589231 | |

| Record name | (5S)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5-phenyl-D-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70589231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

269078-69-5 | |

| Record name | (5S)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5-phenyl-D-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70589231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic Acid: Structure, Properties, and Application in Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Conformational Constraint in Peptide Therapeutics

In the landscape of modern drug discovery, peptides represent a compelling class of therapeutics due to their high potency and specificity. However, their application has historically been hampered by poor metabolic stability and low bioavailability. The introduction of conformationally constrained non-proteinogenic amino acids, such as Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid, offers a sophisticated strategy to overcome these limitations. This advanced building block is instrumental in the design of peptidomimetics and structured peptides with enhanced pharmacological profiles.

This guide serves as a comprehensive technical resource for researchers and drug development professionals, providing in-depth information on the structure, properties, and strategic implementation of Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid in solid-phase peptide synthesis (SPPS). We will delve into the causality behind experimental choices, offering field-proven insights to empower the rational design of next-generation peptide-based therapeutics.

Molecular Architecture and Physicochemical Profile

Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid is a chiral amino acid derivative meticulously designed for advanced peptide synthesis.[1] Its structure is characterized by a pyrrolidine ring, a phenyl group at the 5-position, a carboxylic acid at the 2-position, and the crucial N-α-Fmoc protecting group.[1]

Caption: Chemical structure of Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid.

The precise (2R,5S) stereochemistry is fundamental for the controlled introduction of enantiomerically pure pyrrolidine motifs into peptide chains. This stereochemical integrity is paramount for studying stereoselective biological interactions, such as those at enzyme active sites or receptor binding pockets.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this building block is essential for its effective use in synthesis and for predicting its influence on the resulting peptide.

| Property | Value | Source(s) |

| CAS Number | 269078-69-5 | [2] |

| Molecular Formula | C₂₆H₂₃NO₄ | [2] |

| Molecular Weight | 413.5 g/mol | [2] |

| Appearance | White powder | [2] |

| Melting Point | 164 - 168 °C | [2] |

| Optical Rotation | Data not readily available for the (2R,5S) isomer. The enantiomer, Fmoc-(2S,5R)-5-phenyl-pyrrolidine-2-carboxylic acid, has a specific rotation of [α]²⁰/D = -15 ± 1° (c=1 in CHCl₃). | [3] |

| Storage Conditions | 0 - 8 °C, under an inert atmosphere | [2] |

The Rationale Behind the Molecular Design

The unique structural features of Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid are not arbitrary; each component is strategically chosen to impart specific, desirable characteristics to the molecule and the peptides into which it is incorporated.

The Fmoc Protecting Group: Enabling Orthogonal Synthesis

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the cornerstone of modern solid-phase peptide synthesis. Its primary function is to temporarily protect the α-amino group of the amino acid, preventing self-polymerization and other unwanted side reactions during the coupling step. The key advantage of the Fmoc group lies in its base-lability, allowing for its removal under mild conditions (typically with a solution of piperidine in a polar aprotic solvent like DMF) that do not affect the acid-labile side-chain protecting groups. This "orthogonality" is crucial for the synthesis of complex peptides.[4] The fluorenyl moiety also has a strong UV absorbance, which can be exploited to monitor the completion of both deprotection and coupling reactions in real-time.[4]

The Phenyl-Substituted Pyrrolidine Ring: A Conformational Constraint

The five-membered pyrrolidine ring of proline and its analogs introduces a significant conformational constraint on the peptide backbone, limiting the range of accessible φ (phi) dihedral angles. This rigidity is a powerful tool in peptidomimetic design, as it can be used to stabilize specific secondary structures, such as β-turns and helical folds.[1] The phenyl substituent at the 5-position further enhances this effect through steric hindrance and provides the potential for π-π stacking interactions, which can further stabilize the desired peptide conformation and improve binding affinity to biological targets.[1]

The specific puckering of the pyrrolidine ring, influenced by its substituents, plays a critical role in determining the overall three-dimensional structure of the peptide.[5] The (2R,5S) stereochemistry of this particular analog dictates a specific conformational preference of the pyrrolidine ring, which in turn influences the local and global conformation of the peptide chain.[5]

Strategic Implementation in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid into a growing peptide chain follows the general principles of Fmoc-based SPPS. However, due to the steric hindrance imparted by the 5-phenyl group, certain modifications to standard protocols are recommended to ensure efficient and complete coupling.

Caption: Experimental workflow for SPPS incorporating Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid.

Detailed Experimental Protocol

This protocol provides a robust starting point for the incorporation of Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid. Optimization may be required depending on the specific peptide sequence and the nature of the adjacent amino acid residues.

Materials:

-

Fmoc-protected Rink Amide resin (or other suitable resin depending on the desired C-terminus)

-

Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid

-

Other required Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC) or HCTU/HATU

-

Oxyma Pure or HOBt

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water, deionized

Step 1: Resin Preparation

-

Place the desired amount of resin in a reaction vessel.

-

Swell the resin in DMF for at least 30 minutes.

-

Drain the DMF.

Step 2: Fmoc Deprotection

-

Add a 20% (v/v) solution of piperidine in DMF to the resin.

-

Agitate for 5-10 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for another 10-15 minutes to ensure complete deprotection.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Step 3: Coupling of Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid Rationale: Due to the steric hindrance of the 5-phenyl group, a more potent activating agent and potentially a double coupling strategy are recommended to ensure high coupling efficiency.

-

In a separate vial, dissolve 3-5 equivalents of Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid and 3-5 equivalents of an activating agent (e.g., HCTU or HATU) in DMF.

-

Add 6-10 equivalents of DIPEA to the activation mixture and allow it to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 2-4 hours. The progress of the coupling can be monitored using a Kaiser test.

-

Self-Validation: After the initial coupling, perform a Kaiser test. If the test is positive (indicating incomplete coupling), drain the reaction solution, wash the resin with DMF, and repeat the coupling step with a freshly prepared activated amino acid solution (double coupling).[6]

Step 4: Capping (Optional) Rationale: To prevent the formation of deletion sequences, any unreacted amino groups can be capped.

-

After the coupling step, wash the resin with DMF.

-

Treat the resin with a solution of acetic anhydride and DIPEA in DMF for 10-15 minutes.

-

Wash the resin with DMF.

Step 5: Chain Elongation

-

Repeat steps 2 and 3 (and 4 if necessary) for each subsequent amino acid in the peptide sequence.

Step 6: Final Cleavage and Deprotection

-

After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the peptide-resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).

-

Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

Step 7: Purification

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterize the purified peptide by mass spectrometry and analytical HPLC.

Applications in Drug Discovery and Development

The incorporation of Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid into peptides is a strategic approach to enhance their therapeutic potential.

-

Improved Metabolic Stability: The constrained nature of the pyrrolidine ring can protect the adjacent peptide bonds from enzymatic degradation, thereby increasing the in vivo half-life of the peptide.

-

Enhanced Receptor Binding and Selectivity: By pre-organizing the peptide into a bioactive conformation, this building block can lead to higher binding affinity and selectivity for the target receptor or enzyme.[1]

-

Development of Peptidomimetics: This unnatural amino acid is a key component in the design of peptidomimetics that mimic the structure and function of natural peptides but with improved drug-like properties.

-

Probing Structure-Activity Relationships (SAR): The defined stereochemistry and conformational rigidity of this building block make it an excellent tool for systematically probing the SAR of bioactive peptides.[1]

Conclusion

Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid is a powerful and versatile tool for the modern peptide chemist. Its unique structural features provide a rational means to introduce conformational constraints into peptide sequences, thereby addressing some of the key challenges in peptide drug development. A thorough understanding of its properties and a strategic approach to its incorporation in SPPS, as outlined in this guide, will enable researchers to unlock its full potential in the creation of novel and effective peptide-based therapeutics.

References

-

Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

-

Milner-White, E. J., Bell, L. H., & Maccallum, P. H. (1992). Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides. Different puckers are favoured in certain situations. Journal of Molecular Biology, 228(3), 725–734. [Link]

-

Biotage. Using double coupling to improve your peptide synthesis. [Link]

-

Aapptec. Coupling Reagents. [Link]

-

Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

-

Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239–254. [Link]

-

Fields, G. B., Lauer-Fields, J. L., Liu, R., & Fields, C. G. (2003). Principles and practice of solid-phase peptide synthesis. In Current Protocols in Protein Science (Vol. 32, pp. 18.1.1-18.1.29). John Wiley & Sons, Inc. [Link]

-

Wanga, Y., & Li, P. (2015). Are double couplings in SPPS interesting for purity of short peptides? ResearchGate. [Link]

Sources

An In-Depth Technical Guide to Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid: A Keystone for Advanced Peptidomimetics

Abstract

This technical guide provides a comprehensive overview of Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid, a chiral amino acid derivative crucial for advanced peptide synthesis and medicinal chemistry. We will delve into its fundamental properties, its mechanistic role in Solid-Phase Peptide Synthesis (SPPS), and its strategic applications in drug discovery. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this building block to create conformationally constrained peptides and peptidomimetics with enhanced therapeutic potential. The Chemical Abstracts Service (CAS) number for this compound is 269078-69-5 .[1][2]

Introduction: The Strategic Value of Conformational Constraint

In the landscape of peptide-based drug discovery, achieving metabolic stability and high receptor affinity are paramount challenges. Native peptides often suffer from proteolytic degradation and excessive conformational flexibility, leading to poor bioavailability and reduced efficacy. The incorporation of non-canonical, constrained amino acids is a field-proven strategy to overcome these limitations.

Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid is a proline analogue that introduces a rigid pyrrolidine ring into the peptide backbone. This rigidity is fundamental to its utility; it restricts the phi (Φ) and psi (Ψ) dihedral angles, forcing the peptide into a more defined secondary structure, such as a beta-turn or helical fold.[1] The (2R,5S) stereochemistry is critical for ensuring enantiomerically pure and structurally predictable outcomes.[1] Furthermore, the phenyl substituent at the 5-position introduces hydrophobicity and the potential for π-π stacking interactions, which can further stabilize peptide conformations and enhance binding to biological targets.[1] This guide will explore the practical application and theoretical underpinnings of this high-value chemical tool.

Physicochemical Properties

A thorough understanding of the compound's properties is essential for its effective use in synthesis and for predicting its influence on the final peptide.

| Property | Value | Source |

| CAS Number | 269078-69-5 | [1][2] |

| Molecular Formula | C₂₆H₂₃NO₄ | [1][2] |

| Molecular Weight | 413.51 g/mol | [2] |

| IUPAC Name | (2R,5S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-5-phenylpyrrolidine-2-carboxylic acid | [1] |

| Appearance | White powder | [2] |

| Melting Point | 164 - 168 °C | [2] |

| Purity (HPLC) | ≥ 99% | [2] |

| Storage Conditions | 0 - 8 °C | [2] |

The Role in Solid-Phase Peptide Synthesis (SPPS): A Mechanistic Perspective

The compound is specifically designed for use in the most common and efficient method of peptide synthesis: Fmoc-based SPPS.[1][2][3] This strategy relies on the use of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group to protect the α-amine of the incoming amino acid.[][5]

The Fmoc-SPPS Cycle: A Self-Validating System

The synthesis of a peptide on a solid support is a cyclical process, with each cycle adding one amino acid residue.[5] The use of Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid follows this standard, robust workflow.

Caption: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

The core principle is orthogonality: the Fmoc group is removed under mild basic conditions (e.g., piperidine), while the protecting groups on the amino acid side-chains and the linker to the resin are stable to base but are later removed by strong acid (e.g., trifluoroacetic acid) during the final cleavage step.[5] This ensures the integrity of the growing peptide chain.

Mechanism of Fmoc Deprotection

The removal of the Fmoc group is a critical step to expose the N-terminal amine for the next coupling reaction.[3][6] This process occurs via a base-catalyzed β-elimination mechanism.

-

Proton Abstraction: A base, typically a secondary amine like piperidine, abstracts the acidic proton from the C9 position of the fluorene ring.[3]

-

β-Elimination: This generates an unstable intermediate that rapidly undergoes elimination, releasing the free amine of the peptide and dibenzofulvene (DBF).

-

Adduct Formation: The highly reactive DBF is immediately trapped by the excess piperidine to form a stable adduct, driving the reaction to completion.[3]

The efficiency of this step is crucial; incomplete deprotection leads to deletion sequences, which are challenging to purify from the final product.[3]

Experimental Protocol: Incorporation into a Peptide Sequence

This section provides a standardized, field-proven protocol for the incorporation of Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid using an automated microwave peptide synthesizer.

Objective: To couple Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid to a resin-bound peptide with a free N-terminal amine.

Materials:

-

Fmoc-Rink Amide AM resin (or other suitable resin)

-

Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid

-

Coupling/Activation Reagents: HCTU (or HATU/HBTU), N,N'-Diisopropylethylamine (DIPEA)

-

Deprotection Reagent: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)

-

Solvents: HPLC-grade DMF, Dichloromethane (DCM)

Step-by-Step Methodology

Caption: Workflow for the incorporation of the target amino acid derivative.

-

Resin Preparation & Initial Deprotection: Start with the solid-support resin loaded with the preceding amino acid, which has its N-terminal Fmoc group intact. Perform the standard Fmoc deprotection step by treating the resin with 20% piperidine in DMF to expose the free amine. This is a crucial first step; its completion is often monitored by UV-Vis spectroscopy of the fulvene-piperidine adduct in the waste stream.

-

Amino Acid Activation: In a separate vessel, dissolve a 4- to 5-fold molar excess of Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid relative to the resin loading capacity. Add the coupling agent (e.g., HCTU, 0.95 equivalents relative to the amino acid) and a base (e.g., DIPEA, 2 equivalents relative to the amino acid). Allow this pre-activation to proceed for 1-2 minutes.

-

Causality: The coupling agent converts the carboxylic acid into a more reactive ester, susceptible to nucleophilic attack by the resin's free amine. DIPEA acts as a non-nucleophilic base to facilitate this process and neutralize any generated acids.

-

-

Coupling Reaction: Transfer the activated amino acid solution to the reaction vessel containing the deprotected resin. The coupling is typically performed under microwave irradiation to enhance reaction kinetics, especially for sterically hindered amino acids like this one.

-

Washing: After the coupling reaction, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

-

Verification (Optional but Recommended): A qualitative Kaiser test can be performed on a small sample of resin beads. A negative result (beads remain colorless) indicates a complete coupling reaction, as there are no remaining primary amines.

Applications and Impact in Drug Discovery

The unique structural features of Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid make it a valuable tool for addressing specific challenges in peptide drug design.

-

Peptidomimetics and Protease Inhibitors: By locking a segment of the peptide backbone, this building block can be used to mimic the transition state of a substrate, making it a powerful component in the design of highly specific and potent protease inhibitors.

-

GPCR Ligands: The conformational rigidity it imparts can pre-organize a peptide ligand into the bioactive conformation required for binding to G-protein coupled receptors, enhancing affinity and selectivity.[1]

-

Enhanced Metabolic Stability: The non-natural structure of the pyrrolidine ring is resistant to cleavage by many endogenous proteases, thereby increasing the in-vivo half-life of the resulting peptide therapeutic.[7]

-

Improved Pharmacokinetics: The phenyl group can increase the hydrophobicity of the peptide, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile, potentially improving cell permeability and bioavailability.[1]

Conclusion

Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid is more than just a protected amino acid; it is a strategic tool for rational drug design. Its ability to impose well-defined conformational constraints on the peptide backbone provides a direct means to enhance biological activity, improve metabolic stability, and fine-tune pharmacokinetic properties. By understanding the mechanistic principles of its use in SPPS and leveraging robust, validated protocols, researchers can effectively unlock its potential to accelerate the development of next-generation peptide therapeutics.

References

-

Nowick, J.S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

-

BYI. Introduction To The FMOC Approach: solid phase peptide syntheses. [Link]

-

Góngora-Benítez, M., et al. (2018). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 23(7), 1757. [Link]

-

Peptide Machines. Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. [Link]

-

Lauer-Fields, J.L., et al. (2010). The Synthesis and Application of Fmoc-Lys(5-Fam) Building Blocks. International Journal of Peptide Research and Therapeutics, 16(4), 229–237. [Link]

Sources

- 1. Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic Acid [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Automated Peptide Synthesizers [peptidemachines.com]

- 6. chem.uci.edu [chem.uci.edu]

- 7. chemimpex.com [chemimpex.com]

Spectroscopic Characterization of Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid in Medicinal Chemistry

Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid is a synthetic amino acid analog that has garnered significant interest in the field of medicinal chemistry. Its utility primarily stems from its application as a constrained building block in peptide synthesis.[1] The presence of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group makes it highly suitable for solid-phase peptide synthesis (SPPS), a cornerstone technique in drug development and biochemical research.[1]

The rigid pyrrolidine scaffold, coupled with the stereospecific placement of the phenyl group, imparts a defined conformational bias to peptide backbones. This structural constraint is instrumental in designing peptidomimetics with enhanced biological activity, metabolic stability, and receptor selectivity. The phenyl group can also engage in π-π stacking interactions, further stabilizing specific peptide conformations.[1] A thorough understanding of its spectroscopic properties is paramount for identity confirmation, purity assessment, and structural elucidation of the final peptide products.

Molecular Structure and Key Functional Groups

A comprehensive spectroscopic analysis begins with a clear understanding of the molecule's structure.

Figure 1: Chemical structure of Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid.

The key functional groups that will give rise to characteristic spectroscopic signals are:

-

Fmoc Group: Aromatic protons and carbons, a methylene bridge, and a carbonyl group.

-

Pyrrolidine Ring: Aliphatic protons and carbons.

-

Phenyl Group: Aromatic protons and carbons.

-

Carboxylic Acid: A labile proton and a carbonyl carbon.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR are indispensable for the characterization of Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid.

Expected ¹H NMR Spectral Data

The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity. The following table outlines the expected chemical shifts (δ) in ppm, multiplicities, and couplings for the key protons.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet | Chemical shift is concentration and solvent dependent. |

| Fmoc Aromatic Protons | 7.2 - 7.9 | Multiplets | Eight distinct protons on the fluorenyl moiety. |

| Phenyl Aromatic Protons | 7.1 - 7.4 | Multiplets | Five protons on the C5 phenyl substituent. |

| Pyrrolidine H5 | ~ 5.0 | Multiplet | Proximity to the phenyl group and nitrogen will cause a downfield shift. |

| Pyrrolidine H2 | ~ 4.5 | Multiplet | Alpha to the carboxylic acid and nitrogen, leading to a downfield shift. |

| Fmoc CH | ~ 4.3 | Triplet | Methine proton of the Fmoc group. |

| Fmoc CH₂ | ~ 4.1 - 4.4 | Multiplet | Methylene protons of the Fmoc group. |

| Pyrrolidine H3, H4 | 1.8 - 2.5 | Multiplets | Diastereotopic protons of the pyrrolidine ring. |

Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reveal the number of non-equivalent carbon atoms in the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

| Carboxylic Acid Carbonyl (-C OOH) | 170 - 180 | |

| Fmoc Carbonyl (-OC O-) | ~ 155 | |

| Fmoc Aromatic Carbons | 120 - 145 | Multiple signals. |

| Phenyl Aromatic Carbons | 125 - 140 | Multiple signals. |

| Pyrrolidine C5 | ~ 65 - 75 | Attached to the phenyl group and nitrogen. |

| Fmoc CH₂ | ~ 67 | |

| Pyrrolidine C2 | ~ 60 - 70 | Alpha to the carboxylic acid and nitrogen. |

| Fmoc CH | ~ 47 | |

| Pyrrolidine C3, C4 | 25 - 40 | Aliphatic carbons of the pyrrolidine ring. |

Experimental Protocol for NMR Data Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Figure 2: Standard workflow for NMR data acquisition and processing.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected FT-IR Spectral Data

The FT-IR spectrum of Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid is expected to show characteristic absorption bands for its various functional groups.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad | A very broad band is characteristic of the hydrogen-bonded O-H group. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | |

| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong | |

| C=O Stretch (Fmoc Carbonyl) | 1680 - 1710 | Strong | |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Weak | Multiple bands are expected. |

| C-N Stretch | 1000 - 1350 | Medium | |

| O-H Bend | 1350 - 1450 | Medium | |

| C-H Bend (Aromatic) | 690 - 900 | Strong | Out-of-plane bending bands can indicate substitution patterns. |

Experimental Protocol for FT-IR Data Acquisition

FT-IR spectra can be obtained using various sampling techniques. The Attenuated Total Reflectance (ATR) method is common for solid samples.

Figure 3: Standard workflow for FT-IR data acquisition using the ATR method.

Data Interpretation and Structural Confirmation

The combined analysis of NMR and FT-IR data provides a robust method for the structural confirmation of Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid.

-

NMR: The number of signals in both ¹H and ¹³C NMR spectra should correspond to the number of chemically non-equivalent protons and carbons in the molecule. The chemical shifts, multiplicities, and coupling constants in the ¹H NMR spectrum will help in assigning the signals to specific protons and confirming their connectivity. Two-dimensional NMR techniques, such as COSY and HSQC, can be employed for unambiguous assignment of all signals.

-

FT-IR: The presence of the characteristic absorption bands for the carboxylic acid, carbonyl groups, aromatic rings, and aliphatic chains will confirm the presence of these functional groups.

By comparing the acquired experimental data with the expected values presented in this guide, researchers can confidently verify the identity and purity of their sample.

Conclusion

While a definitive, publicly available experimental dataset for the spectroscopic analysis of Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid is currently elusive, this technical guide provides a comprehensive framework for its characterization. The expected NMR and FT-IR spectral data, based on fundamental principles of spectroscopy and the known effects of its constituent functional groups, serve as a reliable benchmark for researchers. The standardized protocols for data acquisition and the principles of interpretation outlined herein are designed to ensure the generation of high-quality, reliable data for this important building block in medicinal chemistry.

References

Sources

Methodological & Application

Protocol for coupling Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid to a resin

An Application Note and Protocol for the Solid-Phase Synthesis of Peptides Containing Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid

Authored by: A Senior Application Scientist

Introduction: Navigating the Challenges of Sterically Hindered Proline Analogs in SPPS

The incorporation of unnatural amino acids into peptide sequences is a cornerstone of modern drug discovery and chemical biology, offering pathways to enhanced stability, novel functionalities, and improved therapeutic profiles.[1] Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid, a conformationally constrained proline analog, is a valuable building block for creating unique peptide architectures.[2] Its rigid structure can impart specific secondary structures and increase resistance to enzymatic degradation.

However, the very features that make this analog desirable also present significant challenges during Solid-Phase Peptide Synthesis (SPPS). The steric bulk of the phenyl group can impede coupling reactions, leading to incomplete acylation and the accumulation of deletion sequences.[3] Furthermore, as a proline derivative, it is susceptible to specific side reactions, particularly when it is the C-terminal residue.

This document provides a comprehensive guide and a field-proven protocol for the efficient and reliable coupling of Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid to a solid support. We will delve into the rationale behind the selection of resin, coupling reagents, and reaction conditions, providing researchers with a robust framework for success.

Pillar 1: Strategic Selection of the Solid Support

For peptide acids, Wang and 2-chlorotrityl chloride (2-CTC) resins are common choices. However, for C-terminal proline and its derivatives, 2-chlorotrityl chloride resin is strongly recommended .

Causality: The primary reason for this choice is the prevention of diketopiperazine (DKP) formation. When a dipeptide containing a C-terminal proline is deprotected, the secondary amine can readily attack the ester linkage to the Wang resin, cyclizing and cleaving from the support. The extreme acid lability and steric hindrance of the 2-CTC linker significantly suppress this side reaction.[6]

Recommended Resin Specifications

| Parameter | Recommended Value | Rationale |

| Resin Type | 2-Chlorotrityl Chloride Polystyrene | Minimizes DKP formation; allows for mild cleavage conditions. |

| Substitution Level | 0.8 - 1.6 mmol/g | Provides a good balance between loading capacity and preventing steric hindrance between growing peptide chains. |

| Mesh Size | 100 - 200 mesh | Ensures optimal solvent diffusion and reaction kinetics. |

Pillar 2: The Coupling Reaction - Overcoming Steric Hindrance

The core of the challenge lies in forming the amide bond between the activated carboxyl group of the incoming amino acid and the free amine on the resin.[7] Due to the steric hindrance of Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid, standard coupling reagents may prove inefficient.

Activation Strategy: The Power of Aminium/Uronium Reagents

We recommend the use of aminium/uronium salt-based coupling reagents, which are more potent than carbodiimides for difficult couplings.

Recommended Coupling Reagents:

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly effective activating agent, especially for hindered amino acids.

-

HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A reliable and slightly more cost-effective alternative to HATU.[8]

These reagents, in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), rapidly convert the Fmoc-amino acid into a highly reactive species, driving the coupling reaction to completion.

Workflow for Coupling Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid to 2-CTC Resin

The overall process involves swelling the resin, loading the first amino acid, capping unreacted sites, and verifying the loading efficiency before proceeding with peptide chain elongation.

Caption: Workflow for loading the first amino acid onto 2-CTC resin.

Pillar 3: Detailed Experimental Protocols

These protocols are designed to be self-validating, with clear steps and checkpoints to ensure a successful outcome.

Protocol 1: Loading of Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid onto 2-CTC Resin

Materials:

| Reagent | Molarity/Concentration | Solvent |

| 2-Chlorotrityl Chloride Resin | - | - |

| Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid | - | - |

| Dichloromethane (DCM) | Anhydrous, peptide synthesis grade | - |

| N,N-Diisopropylethylamine (DIPEA) | - | - |

| Methanol (MeOH) | Anhydrous | - |

| N,N-Dimethylformamide (DMF) | Peptide synthesis grade | - |

Procedure:

-

Resin Swelling: Place the 2-CTC resin (1.0 eq, based on supplier substitution) in a suitable reaction vessel. Add anhydrous DCM (10-15 mL per gram of resin) and allow the resin to swell for 1 hour with gentle agitation.[9]

-

Amino Acid Activation: In a separate flask, dissolve Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid (1.5 - 2.0 eq) in anhydrous DCM. Add DIPEA (3.0 - 4.0 eq). Stir for 5 minutes at room temperature.

-

Coupling Reaction: Drain the DCM from the swollen resin. Immediately add the activated amino acid solution to the resin.

-

Agitate the mixture at room temperature for 1-2 hours.[9]

-

Capping: Drain the reaction mixture. To cap any unreacted chloride sites, add a solution of DCM/MeOH/DIPEA (80:15:5 v/v/v) and agitate for 30 minutes.[9]

-

Washing: Drain the capping solution. Wash the resin thoroughly as follows:

-

3x with DCM

-

3x with DMF

-

3x with DCM

-

-

Dry the resin under a high vacuum to a constant weight. A small aliquot should be taken for loading determination before drying the bulk.

Protocol 2: Determination of Resin Loading

The loading is determined by spectrophotometrically quantifying the amount of Fmoc group cleaved from a known mass of resin.

Procedure:

-

Accurately weigh approximately 5-10 mg of the dried, loaded resin into a small vial.

-

Add a 20% solution of piperidine in DMF (2 mL).

-

Agitate for 30 minutes to ensure complete cleavage of the Fmoc group.

-

Dilute the supernatant with DMF to a final volume that gives an absorbance reading within the linear range of the spectrophotometer (typically below 1.5 AU).

-

Measure the absorbance of the dibenzofulvene-piperidine adduct at ~301 nm against a blank of 20% piperidine in DMF.

-

Calculate the loading using the Beer-Lambert law:

-

Loading (mmol/g) = (Absorbance × Dilution Volume (mL)) / (7800 M⁻¹cm⁻¹ × Resin Mass (g) × Path Length (cm))

-

Note: The extinction coefficient (ε) of the adduct is ~7800 M⁻¹cm⁻¹.

-

Protocol 3: Peptide Elongation and Final Cleavage

Once loading is confirmed, the synthesis proceeds via standard Fmoc-SPPS cycles.

A. Standard Fmoc-SPPS Cycle:

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes.[8][10]

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the cleaved Fmoc adduct.

-

Coupling: Couple the next Fmoc-amino acid (3-5 eq) using an appropriate activation method (e.g., HATU/DIPEA or HCTU/DIPEA) for 30-60 minutes.

-

Washing: Wash the resin with DMF (3-5 times).

-

Repeat this cycle for each amino acid in the sequence.

B. Final Cleavage and Deprotection:

-

Resin Preparation: After the final coupling and deprotection cycle, wash the peptide-resin thoroughly with DMF, followed by DCM, and dry under a high vacuum overnight.[11]

-

Cleavage Cocktail: Prepare a cleavage cocktail. A standard, effective mixture for most peptides is TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5 v/v/v) .[1]

-

Cleavage Reaction: Add the chilled cleavage cocktail to the dried peptide-resin (approx. 10 mL per gram of initial resin) and agitate at room temperature for 2-3 hours.[1][13]

-

Peptide Precipitation: Filter the resin and collect the filtrate. Reduce the volume of the TFA filtrate under a stream of nitrogen.

-

Add the concentrated filtrate dropwise to a large volume of cold diethyl ether to precipitate the crude peptide.

-

Isolation: Pellet the peptide by centrifugation, decant the ether, wash the pellet with more cold ether, and dry the final product under vacuum.

Conclusion

The successful incorporation of sterically demanding residues like Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid is achievable through a rational and methodical approach. By selecting the appropriate 2-chlorotrityl chloride resin, employing powerful uronium-based coupling reagents like HATU or HCTU, and adhering to rigorous capping and washing protocols, researchers can reliably synthesize complex peptides containing this valuable proline analog. The protocols detailed herein provide a validated foundation for overcoming the inherent challenges, enabling the exploration of novel peptide therapeutics and research tools.

References

-

Nowick, J.S. et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

-

Aapptec Peptides. Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin. [Link]

- Bray, A. M. (2005). Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide.

-

Cabre, J. et al. (2014). Methods and protocols of modern solid phase peptide synthesis. In Peptide Synthesis. Humana Press. [Link]

-

Aapptec Peptides. Cleaving peptides from Merrifield resin; TFMSA cleavage. [Link]

-

Coin, I. et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]

-

ResearchGate. (2025). A protocol for racemization-free loading of Fmoc-amino acids to Wang resin. [Link]

-

CEM Corporation. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. Cleavage from Resin. [Link]

-

Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. [Link]

-

Research Science Alliance. (2022). Peptide Hand Synthesis Part 8: Cleaving. YouTube. [Link]

-

National Institutes of Health. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. luxembourg-bio.com [luxembourg-bio.com]

- 4. bachem.com [bachem.com]

- 5. peptide.com [peptide.com]

- 6. US7645858B2 - Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide - Google Patents [patents.google.com]

- 7. academic.oup.com [academic.oup.com]

- 8. chem.uci.edu [chem.uci.edu]

- 9. chemistry.du.ac.in [chemistry.du.ac.in]

- 10. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. m.youtube.com [m.youtube.com]

- 13. peptide.com [peptide.com]

Application Notes and Protocols for the Development of Enzyme Inhibitors and Receptor Modulators

Abstract

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the principles and practical methodologies for the development of enzyme inhibitors and receptor modulators. Moving beyond a simple recitation of protocols, this document delves into the rationale behind experimental design, offering field-proven insights to navigate the complexities of the drug discovery process. From initial high-throughput screening to lead optimization and preclinical evaluation, we present a cohesive workflow, supported by step-by-step protocols, data interpretation guidance, and visual aids to facilitate a deeper understanding of these critical therapeutic development strategies.

Introduction: The Central Role of Enzyme Inhibitors and Receptor Modulators in Modern Therapeutics

Enzyme inhibitors and receptor modulators represent a cornerstone of modern pharmacology. By precisely targeting the molecular machinery of disease, these small molecules can rectify pathological signaling, block detrimental enzymatic activity, and restore cellular homeostasis. Enzyme inhibition is a key mechanism for controlling and regulating metabolic pathways within cells and is leveraged in pharmacology to curtail the production of harmful proteins or small molecules.[1] Prominent examples include statins, which inhibit a key enzyme in cholesterol synthesis, and various kinase inhibitors that have revolutionized cancer therapy.[2] Similarly, receptor modulators, which can act as agonists, antagonists, or allosteric modulators, are crucial in treating a vast array of conditions, from cardiovascular diseases to neurological disorders.[3]

The development of these therapeutic agents is a multi-faceted process that begins with the identification of a promising biological target and culminates in a clinically effective and safe drug. This guide will illuminate the critical stages of this journey, providing both the conceptual framework and the practical tools necessary for success.

The Drug Discovery Workflow: A Conceptual Overview

The path from a biological hypothesis to a viable drug candidate is a structured yet iterative process. Understanding this workflow is paramount for efficient and effective drug discovery.

Caption: A generalized workflow for the discovery and development of enzyme inhibitors and receptor modulators.

High-Throughput Screening (HTS): Identifying Initial Hits

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast libraries of chemical compounds against a specific biological target.[4] This automated process is crucial for identifying "hits"—compounds that exhibit the desired activity, such as inhibiting an enzyme or modulating a receptor.[4][5]

Assay Development for HTS

A robust and reliable assay is the foundation of any successful HTS campaign. The choice between a biochemical and a cell-based assay format depends on the target and the desired information.

-

Biochemical Assays: These assays are performed in a cell-free environment, using purified enzymes or receptors.[6] They are generally simpler, more reproducible, and less prone to off-target effects than cell-based assays.[6]

-

Cell-Based Assays: These assays are conducted in living cells, providing a more physiologically relevant context.[6] They can assess not only the direct interaction with the target but also downstream cellular events, membrane permeability, and potential cytotoxicity.[6][7]

Table 1: Comparison of Biochemical and Cell-Based Assays for HTS

| Feature | Biochemical Assays | Cell-Based Assays |

| Context | Cell-free, purified components | In-situ, whole-cell environment |

| Physiological Relevance | Lower | Higher |

| Complexity | Simpler, more controlled | More complex, potential for off-target effects |

| Throughput | Generally higher | Can be lower, depending on the assay |

| Information Gained | Direct target interaction, kinetics | Target engagement, downstream signaling, permeability, cytotoxicity |

| Ideal for | Initial screening of large libraries | Secondary screening, confirming hits in a biological context |

Protocol: High-Throughput Screening for a Kinase Inhibitor (Biochemical Assay)

This protocol outlines a general procedure for a fluorescence-based HTS assay to identify inhibitors of a specific kinase.

Materials:

-

Purified kinase

-

Kinase substrate (e.g., a peptide with a phosphorylation site)

-

ATP (Adenosine triphosphate)

-

Assay buffer (optimized for the specific kinase)

-

Fluorescent detection reagent (e.g., an antibody that recognizes the phosphorylated substrate)

-

Compound library (typically in DMSO)

-

384-well microplates

-

Automated liquid handling system

-

Plate reader with fluorescence detection capabilities

Procedure:

-

Compound Plating: Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of each compound from the library into the wells of a 384-well plate. Also, include wells with a known inhibitor (positive control) and DMSO only (negative control).

-

Enzyme Addition: Add the purified kinase, diluted in assay buffer, to all wells.

-

Pre-incubation: Incubate the plates for a defined period (e.g., 15-30 minutes) at room temperature to allow the compounds to interact with the enzyme.

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP to all wells.

-

Reaction Incubation: Incubate the plates for a specific time (e.g., 60 minutes) at the optimal temperature for the kinase (e.g., 30°C).

-

Detection: Stop the reaction and add the fluorescent detection reagent according to the manufacturer's instructions. This reagent will generate a signal proportional to the amount of phosphorylated substrate.

-

Data Acquisition: Read the fluorescence intensity in each well using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls. Hits are typically identified as compounds that exhibit inhibition above a certain threshold (e.g., >50% inhibition or 3 standard deviations from the mean of the negative controls).[8]

Hit-to-Lead: From Initial Hits to Promising Lead Compounds

Once initial hits are identified from the HTS, the hit-to-lead phase begins. The primary goal is to validate the initial findings, confirm the mechanism of action, and identify promising chemical scaffolds for further development.

Hit Confirmation and IC50 Determination

The first step is to re-test the primary hits to eliminate false positives. Confirmed hits are then subjected to dose-response analysis to determine their potency, typically expressed as the half-maximal inhibitory concentration (IC50).[9]

Protocol: IC50 Determination for an Enzyme Inhibitor

-

Prepare Serial Dilutions: Create a series of dilutions of the confirmed hit compound in DMSO, typically covering a wide concentration range (e.g., from 100 µM down to 1 nM).

-

Set up the Assay: In a 96-well plate, set up the enzyme inhibition assay as described in the HTS protocol.

-

Add Inhibitor Dilutions: Add a fixed volume of each inhibitor dilution to triplicate wells. Include control wells with no inhibitor.

-

Perform the Assay: Run the enzymatic reaction and measure the activity at each inhibitor concentration.

-

Data Analysis:

-

Calculate the percent inhibition for each concentration relative to the no-inhibitor control.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[10]

-

Caption: A representative sigmoidal dose-response curve for determining the IC50 value of an inhibitor.

Mechanism of Action Studies

Understanding how an inhibitor interacts with its target is crucial. For enzyme inhibitors, this involves determining the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). This can be achieved through enzyme kinetic studies by measuring the effect of the inhibitor on the Michaelis-Menten parameters (Km and Vmax).[11]

For receptor modulators, binding assays are essential to characterize the interaction with the receptor.

Protocol: Radioligand Binding Assay for a GPCR Modulator

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for a G protein-coupled receptor (GPCR).

Materials:

-

Cell membranes expressing the target GPCR

-

A radiolabeled ligand with known affinity for the receptor

-

Test compound (unlabeled)

-

Assay buffer

-

Glass fiber filter plates

-

Vacuum filtration manifold

-

Scintillation counter

-

Scintillation fluid

Procedure:

-

Prepare Reagents: Dilute the cell membranes, radiolabeled ligand, and a range of concentrations of the test compound in assay buffer.

-

Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of the radiolabeled ligand, and the various concentrations of the test compound. Also include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).

-

Incubation: Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters several times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: After the filters are dry, add scintillation fluid and count the radioactivity in each well using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Plot the percent specific binding against the logarithm of the test compound concentration.

-

Fit the data to a one-site competition curve to determine the IC50 value.

-

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.[11]

-

Lead Optimization: Crafting a Drug Candidate

The lead optimization phase is an iterative process of modifying the chemical structure of a lead compound to improve its drug-like properties.[12] The goal is to enhance potency, selectivity, and pharmacokinetic properties while minimizing toxicity.[12][13]

Key Strategies in Lead Optimization:

-

Structure-Activity Relationship (SAR) Studies: Systematically modifying the lead compound's structure to understand which chemical groups are essential for activity.[14]

-

Structure-Based Drug Design (SBDD): Utilizing the three-dimensional structure of the target protein to guide the design of more potent and selective compounds.[15]

-

Fragment-Based Drug Discovery (FBDD): Screening small chemical fragments and then growing or linking them to create a more potent lead compound.

-

In Silico Modeling: Employing computational methods like molecular docking and quantitative structure-activity relationship (QSAR) modeling to predict the activity of new compound designs.[14]

The Role of Biophysical Techniques

Biophysical methods provide invaluable insights into the direct interaction between a compound and its target. Surface Plasmon Resonance (SPR) is a powerful label-free technique for studying binding kinetics in real-time.[3]

Application of Surface Plasmon Resonance (SPR) in Lead Optimization:

SPR can be used to:

-

Determine Binding Affinity (KD): By measuring the association (ka) and dissociation (kd) rate constants.

-

Assess Binding Specificity: By testing the compound against a panel of related and unrelated targets.

-

Characterize Binding Thermodynamics: By performing experiments at different temperatures.

-

Guide SAR Studies: By providing rapid feedback on how structural modifications affect binding kinetics.[16]

Caption: A typical SPR sensorgram showing the association and dissociation phases of a biomolecular interaction.

Preclinical Development: Bridging the Gap to the Clinic

Before a drug candidate can be tested in humans, it must undergo rigorous preclinical evaluation to assess its safety and efficacy in animal models.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

Pharmacokinetic (PK) studies examine how the body affects the drug (absorption, distribution, metabolism, and excretion - ADME).[17] Pharmacodynamic (PD) studies investigate how the drug affects the body, including its mechanism of action and dose-response relationship. A thorough understanding of a compound's PK/PD profile is essential for predicting its behavior in humans and for designing safe and effective clinical trials.

Table 2: Key Parameters in Preclinical PK/PD Studies

| Parameter | Description | Importance |

| Bioavailability | The fraction of an administered dose that reaches the systemic circulation. | Determines the effective dose for oral administration. |

| Half-life (t1/2) | The time it takes for the drug concentration in the body to be reduced by half. | Influences the dosing frequency. |

| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Indicates the extent of drug distribution into tissues. |

| Clearance (CL) | The rate at which a drug is removed from the body. | Determines the maintenance dose rate required to achieve a steady-state concentration. |

| Efficacy | The maximal effect a drug can produce. | A measure of the drug's therapeutic potential. |

| Potency (ED50) | The dose required to produce 50% of the maximal effect. | A measure of the drug's dose-effectiveness. |

In Vivo Efficacy Models

The ultimate test of a drug candidate's potential is its ability to produce the desired therapeutic effect in a living organism. In vivo efficacy studies are conducted in animal models of the target disease to evaluate the drug's therapeutic benefit. The choice of animal model is critical and should accurately reflect the human disease state.

Conclusion: A Commitment to Scientific Rigor

The development of enzyme inhibitors and receptor modulators is a challenging but rewarding endeavor. Success hinges on a deep understanding of the underlying biology, a commitment to rigorous scientific methodology, and the ability to integrate data from a wide range of experimental approaches. By following the principles and protocols outlined in this guide, researchers can enhance the efficiency and effectiveness of their drug discovery efforts, ultimately contributing to the development of new medicines that can improve human health.

References

-

Pang, K. S. (2018). Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels. Clinical and translational science, 11(3), 236–251. [Link]

-

Grimm, S. W., Einolf, H. J., Hall, S. D., He, K., Lim, H. K., Ling, K. H., Lu, C., Nomeir, A. A., Seibert, E., Skordos, K. W., Tonn, G. R., Van Vleet, T. R., Wang, Y., Wolford, A. C., & Zaslavsky, L. (2009). A critical evaluation of the experimental design of studies of mechanism based enzyme inhibition, with implications for in vitro-in vivo extrapolation. Current drug metabolism, 10(7), 725–747. [Link]

-

Strobl, D., & Ackerstaff, E. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Methods in molecular biology (Clifton, N.J.), 2266, 25–40. [Link]

-

Lee, B. H., Lee, M. J., Park, S., Oh, D. C., Elsasser, S., Chen, P. C., Gartner, C., Dimova, N., Hanna, J., Gygi, S. P., Wilson, S. M., King, R. W., Finley, D., & Goldberg, A. L. (2010). A high-throughput screening method for identification of inhibitors of the deubiquitinating enzyme USP14. Journal of visualized experiments : JoVE, (46), 2323. [Link]

-

Bruno, J. G. (2024). Applications of Surface Plasmon Resonance (SPR) to the Study of Diverse Protein-Ligand Interactions. Current protocols, 4(6), e1030. [Link]

-

Che, T., & Roth, B. L. (2020). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in molecular biology (Clifton, N.J.), 2130, 123–137. [Link]

-

Kirk, C. W., & Scott, D. J. (2017). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Analytical biochemistry, 529, 51–53. [Link]

-

Sittampalam, G. S., Gal-Edd, N., Arkin, M., Auld, D., Austin, C., Bejcek, B., Glicksman, M., Inglese, J., Lemmon, V., Li, Z., McGee, J., McManus, O., Minor, L., Napper, A., Nicklaus, M., Peltier, J. M., Riss, T., Trask, O. J., Jr, Weidner, J., & Xia, M. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

-

G-Biosciences. Enzyme Analysis. [Link]

-

Hauser, A. S., Attwood, M. M., Rask-Andersen, M., Schiöth, H. B., & Gloriam, D. E. (2017). Trends in G protein-coupled receptor drug discovery: new agents, targets and indications. Nature reviews. Drug discovery, 16(12), 829–842. [Link]

-

Davidson College. IC50 Determination. [Link]

-

Garcia-Alonso, G., & Yager, P. (2007). High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Lab on a chip, 7(2), 249–255. [Link]

-

Cresset Group. Navigating Lead Optimization in Drug Discovery: Planning for Success. [Link]

-

Ye, Z., & Zhou, S. F. (2013). Evaluating reversible inhibitory drug-drug interactions: enzyme kinetics, and in vitro-to-in vivo scaling models. Current drug metabolism, 14(7), 779–800. [Link]

-

MDPI. Special Issue : Pharmacokinetics, Pharmacodynamics, and Toxicology of Small-Molecule Drugs and Nanomedicine. [Link]

-

Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular biology of the cell, 28(21), 2749–2755. [Link]

-

Wikipedia. Half maximal inhibitory concentration. [Link]

-

Chemspace. Lead Optimization in Drug Discovery: Process, Strategies & Tools. [Link]

-

Taylor & Francis Online. Surface plasmon resonance, Orbitrap mass spectrometry and Raman advancements: exciting new techniques in drug discovery. [Link]

-

Inoue, A., Raimondi, F., Kadji, F. M. N., Singh, G., Kishi, T., Uwamizu, A., Sun, X., Kumatani, K., Goudet, C., & Asada, H. (2019). GzESTY as an optimized cell-based assay for initial steps in GPCR deorphanization. Scientific reports, 9(1), 18880. [Link]

-

Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

-

Macarron, R., Banks, M. N., Bojanic, D., Burns, D. J., Cirovic, D. A., Garyantes, T., Green, D. V., Hertzberg, R. P., Janzen, W. P., Paslay, J. W., Schopfer, U., & Sittampalam, G. S. (2011). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of medicinal chemistry, 54(9), 2971–2985. [Link]

-

Roskoski, R., Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. Journal of medicinal chemistry, 64(20), 14777–14822. [Link]

-

Hulme, E. C. (2010). In vitro receptor binding assays: General methods and considerations. Methods in molecular biology (Clifton, N.J.), 616, 1–21. [Link]

-

Tipton, K. F., & Davey, G. P. (2015). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Current medicinal chemistry, 22(22), 2636–2663. [Link]

-

Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta pharmacologica Sinica, 33(3), 372–384. [Link]

-

National Center for Biotechnology Information. Basics of Enzymatic Assays for HTS. [Link]

-

Copeland, R. A. (2016). 11 High throughput screening – considerations for enzyme assays. In Enzymes: A Practical Introduction to Structure, Mechanism, and Data Analysis (pp. 367-396). John Wiley & Sons. [Link]

-

Jorgensen, W. L. (2009). Efficient drug lead discovery and optimization. Accounts of chemical research, 42(6), 724–733. [Link]

-

Sebaugh, J. L. (2011). Dose-Response Curves and the Determination of IC50 and EC50 Values. Journal of medicinal chemistry, 54(9), 2986–2989. [Link]

-

U.S. Food and Drug Administration. (2022). Guidance for Industry: Population Pharmacokinetics. [Link]

-

Rich, R. L., & Myszka, D. G. (2000). Biomolecular Interaction Analysis in Drug Discovery Using Surface Plasmon Resonance Technology. Journal of molecular recognition : JMR, 13(6), 388–407. [Link]

-

Lounsbury, N. W., & Harris, T. L. (2011). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Methods in molecular biology (Clifton, N.J.), 705, 25–40. [Link]

-

Patsnap. What are the methods of lead optimization in drug discovery?. [Link]

-

Singh, K., Gupta, J. K., Pathak, D., & Kumar, S. (2023). The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects. Current Enzyme Inhibition, 19(2), 157-166. [Link]

-

deNOVO Biolabs. How does SPR work in Drug Discovery?. [Link]

-

Agilex Biolabs. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. [Link]

-

Du, Y., Sun, K., & Wang, M. W. (2018). High-throughput identification of G protein-coupled receptor modulators through affinity mass spectrometry screening. Chemical communications (Cambridge, England), 54(17), 2110–2113. [Link]

-

Altasciences. Preclinical Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies. [Link]

-

National Center for Advancing Translational Sciences. Chemical Screening of Nuclear Receptor Modulators. [Link]

-

MilliporeSigma. Receptor Binding Assays. [Link]

-

IGI Global. Lead Optimization in the Drug Discovery Process. [Link]

-

Technology Networks. Surface Plasmon Resonance: Driving Better & Faster Decision-making in Drug Discovery. [Link]

-

In-vitro In-vivo In-silico Journal. Enzyme Inhibition. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. technologynetworks.com [technologynetworks.com]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Applications of Surface Plasmon Resonance (SPR) to the Study of Diverse Protein-Ligand Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. IC50 - Wikipedia [en.wikipedia.org]

- 10. courses.edx.org [courses.edx.org]

- 11. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]

- 12. Lead Optimization in Drug Discovery: Process, Strategies & Tools | Chemspace [chem-space.com]

- 13. What are the methods of lead optimization in drug discovery? [synapse.patsnap.com]

- 14. Efficient Drug Lead Discovery and Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis | Agilex Biolabs [agilexbiolabs.com]

- 17. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]

Troubleshooting & Optimization

Technical Support Center: Preventing Side Reactions During Fmoc Deprotection

Welcome to the technical support center for Solid Phase Peptide Synthesis (SPPS). As Senior Application Scientists, we understand that while the Fmoc deprotection step is routine, it can be a significant source of yield loss and impurity generation. This guide provides in-depth, field-proven insights to help you diagnose, troubleshoot, and prevent common side reactions associated with the removal of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group.

Quick Access: Frequently Asked Questions (FAQs)

Q1: My final peptide purity is low, with many deletion sequences. What's the most likely cause related to deprotection?

A: The most probable cause is incomplete Fmoc deprotection. This can happen if the deprotection time is too short, the reagent is degraded, or the growing peptide chain has aggregated on the resin, hindering reagent access.[1][2] Ensure you are using fresh 20% piperidine in high-quality DMF and consider extending deprotection times for difficult or aggregation-prone sequences.[1][3]

Q2: I see a pair of peaks close to my main product in the HPLC, especially when my sequence contains Aspartic Acid (Asp). What are they?

A: You are likely observing byproducts from aspartimide formation.[4] This is a common side reaction, especially in sequences like Asp-Gly, Asp-Asn, and Asp-Ser.[4] The base-catalyzed cyclization of the Asp side chain leads to a succinimide intermediate, which can then be opened by piperidine or water to form a mixture of α- and β-aspartyl peptides, complicating purification and reducing yield.[5]

Q3: My synthesis yield drops dramatically after the second amino acid coupling. What could be happening?

A: This is a classic symptom of diketopiperazine (DKP) formation.[2] It occurs when the N-terminal amine of a resin-bound dipeptide attacks the C-terminal ester linkage, cleaving the dipeptide from the resin as a cyclic DKP.[6] This side reaction is particularly prevalent if the first or second amino acid is Proline or Glycine.[2][7]

Q4: What is the purpose of piperidine in the deprotection solution? Can I use other bases?

A: Piperidine serves a dual role. First, it acts as the base that initiates the E1cB elimination mechanism to remove the Fmoc group.[8][9] Second, as a secondary amine, it efficiently "scavenges" or traps the highly reactive dibenzofulvene (DBF) byproduct, preventing it from reacting with the newly deprotected N-terminal amine of your peptide.[10] While other bases like DBU can be used for faster deprotection, they are non-nucleophilic and require a scavenger like piperidine to be added to the mixture.[11][12] Alternatives like 4-methylpiperidine or piperazine are also effective and may offer advantages in handling and toxicity.[13]

Deep Dive: Mechanisms of Common Side Reactions

Understanding the "why" is critical to effective troubleshooting. The basic conditions required for Fmoc removal, while mild, can catalyze several undesirable intramolecular reactions.

Aspartimide Formation

This is one of the most persistent challenges in Fmoc SPPS. The reaction is initiated by the deprotonation of the backbone amide nitrogen following an Asp residue, which then attacks the side-chain ester, forming a five-membered succinimide ring (aspartimide).[4][5]

-

Consequences: The aspartimide ring is unstable. It can be opened by piperidine to form piperidide adducts or by trace water to regenerate the aspartic acid residue as a mixture of L-α-Asp, D-α-Asp, L-β-Asp, and D-β-Asp peptides.[5] These byproducts are notoriously difficult to separate from the target peptide.[4]

-

Problematic Sequences: Asp-Gly, Asp-Asn, Asp-Ser, Asp-Thr.[4] The lack of steric hindrance from the subsequent residue facilitates the cyclization.

Caption: Mechanism of base-catalyzed aspartimide formation.

Diketopiperazine (DKP) Formation

DKP formation is an intramolecular aminolysis reaction that occurs at the dipeptidyl-resin stage.[2] The deprotected N-terminal amine of the second amino acid attacks the C-terminal ester linkage to the resin, cleaving the dipeptide as a stable six-membered ring and terminating chain growth.[6][14]

-

Consequences: Irreversible termination of the peptide chain, leading to a significant drop in the yield of the full-length peptide.

-

Problematic Sequences: Most prevalent when the C-terminal residue (position 1) or the second residue (position 2) is Proline. Glycine in either position also increases susceptibility.[2][7]

Caption: Mechanism of diketopiperazine (DKP) formation.

Racemization

Racemization is the conversion of a chiral amino acid from its L-configuration to a mixture of L- and D-isomers (epimerization). During deprotection, the α-proton of certain amino acids can be abstracted by the basic conditions, leading to a planar enolate intermediate that can be re-protonated from either face.

-

Consequences: Formation of diastereomeric impurities that are often inseparable from the desired peptide.

-

Problematic Residues: Cysteine (Cys) and Histidine (His) are particularly susceptible.[2] Phenylglycine (Phg) is also known to racemize easily under basic deprotection conditions.[15][16]

Troubleshooting and Prevention Protocols

A systematic approach is key to resolving side reactions. This section provides actionable protocols and strategies.

Troubleshooting Decision Framework

When a synthesis yields an impure product, use the following logic to diagnose the issue.

Caption: Troubleshooting decision tree for Fmoc SPPS.

Comparative Summary of Deprotection Cocktails

| Reagent Cocktail | Composition | Pros | Cons | Best For |

| Standard Piperidine | 20% Piperidine in DMF/NMP | Well-established, reliable, scavenges DBF.[9] | Can promote aspartimide formation and racemization.[5][7] | Routine synthesis of non-problematic sequences. |

| Acid-Modified Piperidine | 20% Piperidine + 0.1 M HOBt or 1% Formic Acid in DMF/NMP | Suppresses aspartimide formation and racemization.[2][8][17] | Slightly slower deprotection kinetics may be observed. | Sequences containing Asp, Asn, Cys, His. |

| DBU-Based | 2% DBU + 2% Piperidine in DMF/NMP | Very fast deprotection, useful for overcoming aggregation.[11][18] | DBU is a strong, non-nucleophilic base; can strongly catalyze aspartimide formation if not used carefully.[7][12] | Aggregated or "difficult" sequences. |

| Piperazine/DBU | 5% Piperazine + 2% DBU in DMF/NMP | Rapid kinetics, effective alternative to piperidine.[8][19] | Requires careful optimization. | High-throughput synthesis and difficult sequences. |

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection

This protocol is suitable for routine synthesis of peptides without known problematic sequences.

-

Preparation: Prepare a fresh solution of 20% (v/v) piperidine in high-purity, amine-free DMF.

-

Swell Resin: Swell the peptide-resin in DMF for 15-30 minutes.

-

Drain: Drain the swelling solvent from the reaction vessel.

-

First Deprotection: Add the 20% piperidine solution to the resin (approx. 10 mL per gram of resin) and agitate for 3 minutes.

-

Drain: Drain the deprotection solution.

-

Second Deprotection: Add a fresh aliquot of the 20% piperidine solution and agitate for 7-10 minutes.[13]

-

Wash: Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[20] Residual base can cause issues in the subsequent coupling step.[21]

-

Confirmation (Optional): Perform a qualitative Kaiser (ninhydrin) test on a small sample of beads to confirm the presence of a free primary amine.[22] A positive result is indicated by a deep blue color.[22]

Protocol 2: Modified Deprotection to Suppress Aspartimide Formation

This protocol is highly recommended for sequences containing Asp, particularly Asp-Gly or Asp-Asn.

-

Preparation: Prepare a fresh solution of 20% (v/v) piperidine in DMF. To this solution, add formic acid to a final concentration of 1% (v/v).[8] Alternatively, add Hydroxybenzotriazole (HOBt) to a final concentration of 0.1 M.[2]

-

Swell and Drain: Swell the resin in DMF and drain the solvent.

-

Deprotection: Add the modified deprotection solution to the resin and agitate for a total of 10-15 minutes. A single, slightly longer deprotection step is often sufficient.

-

Wash: Drain the solution and wash the resin extensively with DMF (5-7 times). The presence of the acidic additive makes thorough washing even more critical.

Analytical Detection of Side Products

Confirmation of side reactions requires robust analytical methods. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the gold standard for peptide analysis.[23][24]

-

Aspartimide Byproducts: Look for a peak (or pair of peaks) eluting close to the main product peak in the RP-HPLC chromatogram.[4] The mass will be identical to the target peptide (+0 Da), but fragmentation (MS/MS) can reveal the β-linkage. Piperidide adducts will show a mass increase of +84 Da.

-

Diketopiperazine: This will not be observed in the final cleaved peptide analysis, as it detaches from the resin during synthesis. The issue is diagnosed by a catastrophic drop in yield.

-